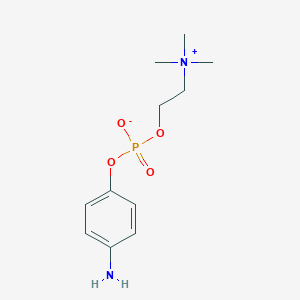

4-Aminophenylphosphorylcholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYBNIDQXQZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907190 | |

| Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-28-4 | |

| Record name | 2-[[(4-Aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenylphosphorylcholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Aminophenylphosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylphosphorylcholine (4-APPC), also known as p-aminophenylphosphorylcholine, is a synthetic organic compound of significant interest in the fields of biochemistry and biotechnology. Its structure incorporates a phosphorylcholine moiety, a key component of phospholipids in cellular membranes, and a p-aminophenyl group. This unique combination makes 4-APPC an invaluable tool, primarily utilized as a ligand in affinity chromatography for the purification of a variety of phosphorylcholine-binding proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-APPC, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Properties

This compound is a stable, solid compound under standard conditions. Its chemical structure and key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉N₂O₄P | --INVALID-LINK-- |

| Molecular Weight | 274.25 g/mol | --INVALID-LINK-- |

| CAS Number | 102185-28-4 | --INVALID-LINK-- |

| Appearance | Off-white to gray solid | MedChemExpress Product Page |

| IUPAC Name | (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |

| Synonyms | p-Aminophenylphosphorylcholine, PAPPC, 4-APPC | --INVALID-LINK-- |

| SMILES | C--INVALID-LINK--(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N | --INVALID-LINK-- |

| InChI | InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 | --INVALID-LINK-- |

| InChIKey | SBUYBNIDQXQZSZ-UHFFFAOYSA-N | --INVALID-LINK-- |

Solubility and Stability

| Property | Value | Reference |

| Solubility in Water | 50 mg/mL (with sonication) | MedChemExpress Product Page |

| Solubility in DMSO | 50 mg/mL (with sonication) | MedChemExpress Product Page |

| Storage (Solid) | -20°C, sealed, away from moisture and light | MedChemExpress Product Page |

| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress Product Page |

Computed Properties

| Property | Value | Reference |

| XLogP3 | -2.4 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 6 | --INVALID-LINK-- |

| Exact Mass | 274.10824409 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 84.6 Ų | --INVALID-LINK-- |

Experimental Protocols

The primary application of this compound is in the preparation of affinity chromatography media for the purification of phosphorylcholine-binding proteins, such as C-reactive protein (CRP).[1][2][3][4][5]

Protocol 1: Preparation of this compound-Sepharose 4B Affinity Medium

This protocol describes the coupling of 4-APPC to a solid support, CNBr-activated Sepharose 4B, to create an affinity matrix.[6][7][8][9][10] The primary amino group of 4-APPC reacts with the activated Sepharose to form a stable covalent bond.

Materials:

-

CNBr-activated Sepharose 4B

-

This compound (4-APPC)

-

1 mM HCl

-

Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

-

Wash Buffer 1: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0

-

Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Sintered glass funnel

-

Reaction vessel

Procedure:

-

Swelling and Washing the Resin:

-

Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g yields approximately 3.5 mL of gel).

-

Suspend the powder in 1 mM HCl and allow it to swell for 15-30 minutes.

-

Wash the swollen gel on a sintered glass funnel with approximately 15-20 gel volumes of 1 mM HCl to remove additives and preserve the activity of the reactive groups.[6][8]

-

-

Coupling of 4-APPC:

-

Wash the gel with coupling buffer.

-

Immediately transfer the gel to a solution of 4-APPC dissolved in coupling buffer. A typical concentration is 5-10 mg of ligand per mL of gel.

-

Mix the suspension gently using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer , as it can damage the Sepharose beads.[8]

-

-

Blocking Unreacted Groups:

-

After coupling, centrifuge the gel and remove the supernatant (which can be saved to determine coupling efficiency).

-

To block any remaining active groups on the Sepharose, add the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

-

-

Final Washing:

-

Wash the coupled gel with several cycles of alternating Wash Buffer 1 (low pH) and Wash Buffer 2 (high pH) to remove non-covalently bound ligand. Each wash should consist of at least 5 gel volumes.

-

Finally, equilibrate the gel with the desired buffer for protein purification.

-

References

- 1. Purification of recombinant C-reactive protein mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Relevance of lipoproteins, membranes, and extracellular vesicles in understanding C-reactive protein biochemical structure and biological activities [frontiersin.org]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. C-Reactive Protein Purification [gbiosciences.com]

- 5. Efficient expression and purification of rat CRP in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. coupling of proteins to sepharose beads [wwwuser.gwdguser.de]

- 8. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

- 9. Coupling Antibody to Cyanogen Bromide-Activated Sepharose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytivalifesciences.com [cytivalifesciences.com]

Technical Guide: Solubility and Stability of 4-Aminophenylphosphorylcholine in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylphosphorylcholine (4-APPC) is a molecule of interest in various biochemical applications, including its use as a probe that can be conjugated to generate adsorbents for affinity precipitation experiments[1][2][3][4][5]. For researchers in drug discovery and development, a thorough understanding of a compound's physicochemical properties, particularly its solubility and stability in aqueous media, is paramount. These properties directly influence experimental design, the reliability of in vitro assay results, and the feasibility of formulation development.

This technical guide provides an in-depth overview of the solubility and stability characteristics of 4-APPC in aqueous buffers. It includes a summary of its physicochemical properties, hypothetical data on its solubility and stability under various conditions, detailed experimental protocols for determining these parameters, and visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 4-APPC is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 102185-28-4 | [2][4] |

| Molecular Formula | C₁₁H₁₉N₂O₄P | [2][4] |

| Molecular Weight | 274.25 g/mol | [2][4] |

| Appearance | Off-white to gray solid | [2] |

| IUPAC Name | (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | [6] |

| Known Solvents | Soluble in Water (up to 50 mg/mL) and DMSO (up to 50 mg/mL) | [2] |

| Storage | Store at -20°C, sealed, away from moisture and light | [2] |

Solubility of this compound in Aqueous Buffers

The aqueous solubility of a compound is a critical parameter that affects its biological activity and formulation potential. It is influenced by factors such as pH, temperature, ionic strength, and the presence of co-solvents[7]. For an ionizable molecule like 4-APPC, which contains a primary amine group, solubility is expected to be highly pH-dependent.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is a critical parameter for preformulation and understanding the developability of a drug candidate[8].

Table 2: Hypothetical Thermodynamic Solubility of 4-APPC in Various Aqueous Buffers

| Buffer System (50 mM) | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Phosphate Buffered Saline | 7.4 | 25 | 45.5 | 166.0 |

| Phosphate Buffered Saline | 7.4 | 37 | 51.2 | 186.7 |

| Acetate Buffer | 4.5 | 25 | > 50 | > 182.3 |

| Acetate Buffer | 5.5 | 25 | > 50 | > 182.3 |

| Phosphate Buffer | 6.8 | 25 | 48.1 | 175.4 |

| Phosphate Buffer | 8.0 | 25 | 35.2 | 128.4 |

Kinetic Solubility

Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under specific, non-equilibrium conditions and is often used for high-throughput screening in early drug discovery[9].

Table 3: Hypothetical Kinetic Solubility of 4-APPC in Phosphate Buffered Saline (PBS)

| Buffer System (50 mM) | pH | Incubation Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate Buffered Saline | 7.4 | 2 | 25 | 185 | 675 |

| Phosphate Buffered Saline | 7.4 | 18 | 25 | 160 | 583 |

| Phosphate Buffered Saline | 7.4 | 2 | 37 | 210 | 766 |

Stability of this compound in Aqueous Buffers

Understanding the chemical stability of a compound in aqueous solution is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways[10]. The primary degradation pathway for 4-APPC in aqueous buffers is expected to be the hydrolysis of the phosphate ester bond, which can be catalyzed by acidic or basic conditions[3][11][12].

Disclaimer: The following stability data are hypothetical and for illustrative purposes. The data is intended to demonstrate expected trends based on the principles of forced degradation studies.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of a molecule. As per ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, and exposure to heat and light[13][14][15].

Table 4: Hypothetical Stability of 4-APPC (1 mg/mL) in Aqueous Solutions Under Forced Degradation Conditions

| Stress Condition | Time (h) | % 4-APPC Remaining | Primary Degradation Product(s) |

| 0.1 M HCl, 60°C | 24 | 85.2 | 4-Aminophenol, Choline Phosphate |

| 0.1 M HCl, 60°C | 72 | 65.7 | 4-Aminophenol, Choline Phosphate |

| pH 7.4 PBS, 60°C | 72 | 98.1 | Minimal degradation |

| 0.1 M NaOH, 60°C | 24 | 78.9 | 4-Aminophenol, Choline Phosphate |

| 0.1 M NaOH, 60°C | 72 | 52.3 | 4-Aminophenol, Choline Phosphate |

| 3% H₂O₂, RT | 24 | 92.5 | Oxidized aromatic ring derivatives |

Signaling Pathways Involving Phosphorylcholine

Phosphorylcholine is a crucial intermediate in the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The primary route for PC synthesis is the CDP-choline pathway, also known as the Kennedy pathway[16][17][18][19]. Understanding this pathway provides context for the biological relevance of phosphorylcholine derivatives.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible solubility and stability data. The following sections outline methodologies for key experiments.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the equilibrium solubility of a compound using the shake-flask method, which is considered the gold standard[20][21].

Methodology:

-

Materials:

-

This compound (solid)

-

Aqueous buffers (e.g., 50 mM Acetate pH 4.5, 50 mM Phosphate pH 6.8, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)

-

Validated HPLC-UV method for quantification

-

-

Procedure:

-

Prepare the required aqueous buffer solutions.

-

Add an excess amount of solid 4-APPC to a vial (e.g., 5 mg to 1 mL of buffer) to ensure a saturated solution is formed. Prepare in triplicate for each buffer condition.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Incubate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

After incubation, remove the vials and allow any undissolved solid to settle.

-

Separate the solid from the supernatant by either centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm filter.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the mobile phase used for the HPLC analysis to bring the concentration within the calibrated range of the standard curve.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved 4-APPC.

-

-

Data Analysis:

-

Calculate the concentration of 4-APPC in the original supernatant by accounting for the dilution factor.

-

Express the solubility in mg/mL and/or mM. Report the mean and standard deviation of the triplicate measurements for each condition.

-

Protocol: Kinetic Solubility Assay

This protocol outlines a common high-throughput method for determining kinetic solubility by adding a DMSO stock solution to a buffer.

Methodology:

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent for direct UV method)

-

Plate shaker

-

Quantification instrument (e.g., nephelometer, plate reader with UV-Vis capabilities, or LC-MS)

-

-

Procedure:

-

Prepare a high-concentration stock solution of 4-APPC in 100% DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., 2 µL of stock into 198 µL of buffer for a final DMSO concentration of 1%). This initiates precipitation if the compound's solubility is exceeded.

-

Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measure the concentration of the dissolved compound. The method of measurement defines the type of kinetic assay:

-

Nephelometry: Measure the light scattering of the solution in each well. The amount of scattered light is proportional to the amount of precipitated material.

-

Direct UV/LC-MS: Filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader or quantify using LC-MS.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-APPC in the assay buffer containing the same percentage of DMSO.

-

Determine the concentration of dissolved 4-APPC in the test wells by comparing their readings to the standard curve.

-

The resulting concentration is reported as the kinetic solubility.

-

Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 4-APPC under various stress conditions as recommended by ICH guidelines[10][22].

Methodology:

-

Materials:

-

This compound

-

Reagent-grade water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

-

-

Procedure:

-

Prepare a stock solution of 4-APPC in water (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor in a suitable vial. A control sample (4-APPC in water, protected from light, at room temperature) should be run in parallel.

-

Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidation: Mix with an appropriate volume of H₂O₂ to achieve a final concentration of ~3%. Keep at room temperature.

-

Thermal Degradation: Incubate the stock solution in a neutral buffer at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, 72 hours).

-

Quench the reactions as appropriate. For acid/base hydrolysis, this involves neutralization.

-

Analyze all samples by the stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of 4-APPC remaining at each time point relative to the time-zero sample.

-

Monitor for the appearance of new peaks in the chromatogram, which represent degradation products.

-

Characterize significant degradation products using techniques like LC-MS if necessary.

-

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound in aqueous buffers. While specific experimental data for 4-APPC is limited, the provided protocols offer robust methodologies for researchers to determine these critical parameters in their own laboratories. The hypothetical data tables illustrate the expected behavior of a molecule with the structure of 4-APPC, emphasizing the importance of pH and temperature on its solubility and stability. By applying these principles and protocols, scientists and drug development professionals can ensure the quality and reliability of their research involving this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. encapsula.com [encapsula.com]

- 4. 美国GlpBio - this compound | Cas# 102185-28-4 [glpbio.cn]

- 5. This compound [gbiosciences.com]

- 6. 2-(((4-Aminophenoxy)hydroxyphosphinyl)oxy)-N,N,N-trimethylethanaminium inner salt | C11H19N2O4P | CID 128061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ijcrt.org [ijcrt.org]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Phosphatidylcholine and choline homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Choline - Wikipedia [en.wikipedia.org]

- 19. wjgnet.com [wjgnet.com]

- 20. who.int [who.int]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to p-Aminophenylphosphorylcholine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Aminophenylphosphorylcholine (p-APPC) is a synthetic organophosphate compound of significant interest in biomedical research. Its structure features a phosphorylcholine head group, a key component of cell membranes and a ligand for various proteins, attached to an aminophenyl moiety. This guide provides a comprehensive overview of the chemical structure, a detailed proposed synthesis protocol, and its primary applications as an affinity chromatography ligand and an immunological hapten. While the phosphorylcholine moiety is integral to numerous biological signaling pathways, it is important to note that p-APPC itself is primarily utilized as a research tool and has not been identified as a natural signaling molecule. This document consolidates key quantitative data, experimental protocols, and visual workflows to serve as a technical resource for professionals in drug development and life sciences.

Core Structure and Chemical Properties

p-Aminophenylphosphorylcholine is characterized by a zwitterionic phosphorylcholine group linked to a p-substituted aniline ring via a phosphate ester bond. The molecule's structure allows it to act as a specific ligand for proteins that recognize the phosphorylcholine epitope.

Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉N₂O₄P | [1][2][3] |

| Molecular Weight | 274.25 g/mol | [1][2][3] |

| CAS Number | 102185-28-4 | [1][2][3] |

| IUPAC Name | (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | [3] |

| Synonyms | 4-Aminophenylphosphorylcholine, PAPPC, (p-Aminophenyl)phosphocholine | [1][2][3] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [4] |

Synthesis of p-Aminophenylphosphorylcholine

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of p-Aminophenylphosphorylcholine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of p-Nitrophenylphosphorylcholine (p-NPPC)

This step is based on the general method for creating phosphate esters.

-

Phosphorylation of p-Nitrophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in a suitable anhydrous solvent such as pyridine or acetonitrile. Cool the solution in an ice bath. Add phosphoryl oxychloride (POCl₃) dropwise with stirring. The reaction is typically allowed to proceed for several hours, gradually warming to room temperature.

-

Coupling with Choline: In a separate flask, prepare a solution of choline chloride in pyridine. Add this solution to the reaction mixture from the previous step. The reaction is stirred, often at an elevated temperature (e.g., 60-70°C), for several hours to overnight to facilitate the formation of the phosphodiester bond.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically using column chromatography on silica gel, to isolate the p-nitrophenylphosphorylcholine.

Step 2: Reduction of the Nitro Group

This step employs a standard catalytic hydrogenation method for the reduction of an aromatic nitro group to an amine.[2][3]

-

Catalytic Hydrogenation: Dissolve the purified p-nitrophenylphosphorylcholine in a suitable solvent, such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation Reaction: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Isolation of p-APPC: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure to yield p-aminophenylphosphorylcholine. Further purification, if necessary, can be achieved by recrystallization.

Applications in Research and Development

The primary utility of p-APPC stems from its ability to act as a specific ligand for phosphorylcholine-binding proteins.

Affinity Chromatography

p-APPC is widely used in the preparation of affinity chromatography resins for the purification of C-reactive protein (CRP) and other phosphorylcholine-binding proteins from biological samples like plasma and ascites fluid.[5] The p-APPC is covalently coupled to a solid support, typically agarose or sepharose beads.

3.1.1. Experimental Workflow for CRP Purification

Caption: Workflow for C-reactive protein purification using p-APPC affinity chromatography.

3.1.2. Detailed Protocol for CRP Purification using p-APPC-Agarose

-

Column Preparation: Pack a suitable volume of p-aminophenylphosphorylcholine-agarose resin into a chromatography column.

-

Equilibration: Equilibrate the column by washing with 2-3 column volumes of Binding Buffer (e.g., 10 mM Tris-HCl, 140 mM NaCl, 2 mM CaCl₂, pH 7.5).

-

Sample Application: Apply the biological sample (e.g., serum, plasma, or ascites fluid) to the column. The sample should be in a buffer compatible with binding (i.e., containing calcium ions).

-

Incubation: Allow the sample to incubate with the resin to ensure maximal binding of CRP. This can be done by stopping the column flow for a period (e.g., 30-60 minutes) at room temperature.

-

Washing: Wash the column extensively with Binding Buffer (e.g., 5-10 column volumes) to remove non-specifically bound proteins.

-

Elution: Elute the bound CRP from the column using an Elution Buffer. Elution is typically achieved by chelating the calcium ions essential for binding, for example, with a buffer containing EDTA or citrate (e.g., 10 mM Tris-HCl, 140 mM NaCl, 10 mM EDTA, pH 7.5).

-

Fraction Collection: Collect the eluted fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Buffer Exchange: Pool the CRP-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Immunological Research

p-APPC can be used as a hapten in immunological studies. When conjugated to a carrier protein (e.g., keyhole limpet hemocyanin, KLH), it can be used to elicit an antibody response specific to the phosphorylcholine headgroup. These antibodies can then be used in various immunoassays.

Role in Cell Signaling

The phosphorylcholine headgroup is a ubiquitous component of cellular membranes (as part of phosphatidylcholine and sphingomyelin) and is involved in a multitude of cellular processes, including membrane integrity, lipid signaling, and inflammation. Choline itself is a precursor for the neurotransmitter acetylcholine and is crucial for methyl group metabolism.

However, there is currently no evidence in the scientific literature to suggest that p-aminophenylphosphorylcholine itself is a naturally occurring molecule or that it plays a direct role in physiological cell signaling pathways. Its utility lies in its structural mimicry of the phosphorylcholine epitope, allowing it to be a powerful tool for isolating and studying the proteins that interact with this important functional group.

Quantitative Data

The following table summarizes the available quantitative data related to the application of p-APPC and related phosphorylcholine compounds.

| Parameter | Value | Application Context | Reference(s) |

| Binding Capacity | >3 mg human CRP / mL of resin | Affinity chromatography of C-reactive protein on p-APPC agarose | [5] |

| Dissociation Constant (Kd) | 1.47 x 10⁻⁷ M | Binding of CRP to immobilized fibronectin (PC-inhibitable) | [6] |

| Assay Sensitivity | 1.06 mg/L | CRP detection in a competitive ELSA using a PC-BSA conjugate | [7] |

| Assay Dynamic Range | 0-500 mg/L | CRP detection in a competitive ELSA using a PC-BSA conjugate | [7] |

| Linear Range | 1–5 µg/mL | Colorimetric determination of CRP using PC-functionalized magnetic nanoparticles | |

| Limit of Detection (LOD) | 1.0 µg/mL | Colorimetric determination of CRP using PC-functionalized magnetic nanoparticles |

Conclusion

p-Aminophenylphosphorylcholine is a valuable synthetic molecule for biomedical research, primarily serving as a high-affinity ligand for the purification of phosphorylcholine-binding proteins like C-reactive protein. Its well-defined chemical structure and the feasibility of its synthesis make it a staple in laboratories studying innate immunity and inflammation. While the phosphorylcholine moiety it carries is central to many biological signaling events, p-APPC's role is that of a tool to probe these interactions rather than being a direct participant in them. This guide provides the essential technical information for researchers and developers to effectively synthesize and utilize p-aminophenylphosphorylcholine in their experimental workflows.

References

- 1. Synthesis of p-nitrophenylphosphorylcholine and the hydrolysis with phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chromogenic PLC substrate, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

Applications of Phosphorylcholine Derivatives in Proteomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core applications of phosphorylcholine (PC) derivatives in the field of proteomics. Phosphorylcholine, a small, zwitterionic molecule, is not only a key component of cellular membranes but also a significant post-translational modification (PTM) and a versatile tool for protein research. Its unique properties are leveraged in various proteomic workflows, from the targeted analysis of modified proteins to the development of advanced biocompatible materials for protein purification. This document details the primary applications, experimental methodologies, and quantitative data associated with these techniques.

Mass Spectrometry-Based Detection of Phosphorylcholine Modifications

A primary application of phosphorylcholine derivatives in proteomics is the identification and characterization of proteins that are post-translationally modified with PC. This modification is particularly relevant in the study of pathogens, such as nematodes, where it can play a role in immune evasion.[1] Mass spectrometry (MS) is the definitive tool for this analysis, employing specialized techniques to detect the unique signature of the PC group.

A targeted mass spectrometric approach using a hybrid triple quadrupole/linear ion trap (QTRAP) instrument is a powerful method for the sensitive detection and localization of PC-modified peptides within complex mixtures.[2][3] This strategy typically involves a two-step process:

-

Screening: The initial analysis uses precursor ion scanning to screen for the characteristic marker ions of phosphorylcholine (m/z 184.1) and its choline fragment (m/z 104.1).[2][3] Detection of these ions indicates the potential presence of a PC-modified peptide in the sample.

-

Identification and Localization: Peptides flagged in the screening step are then subjected to a second analysis. This step uses multiple reaction monitoring (MRM)-triggered product ion scans to generate fragmentation spectra (MS/MS) for peptide identification and precise localization of the PC modification site.[2][3]

This combined approach allows for the confident identification of PC-modified peptides even in the complex background of a whole proteome digest.[3]

Table 1: Quantitative Performance in MS-Based PC Analysis

| Parameter | Value | Analytical Method | Source(s) |

| Characteristic Fragment Ions | m/z 184.1 (Phosphorylcholine)m/z 104.1 (Choline) | Precursor Ion Scanning / MRM | [2][3] |

| Detection Limit (PC-Lipids) | < 0.001 mg/L | HPLC/QqQ-MS | [4] |

| Detection Limit (Phosphopeptides) | 1 fmol/µL | qTOF MS | [5] |

| Analysis from Gel (Phosphoprotein) | 100 fmol | qTOF MS | [5] |

Affinity Chromatography

The specific binding properties of phosphorylcholine are exploited in affinity chromatography for two main purposes: the purification of PC-binding proteins and the creation of biocompatible surfaces that minimize non-specific protein adsorption.

Enrichment of Phosphorylcholine-Binding Proteins

Proteins that specifically recognize and bind to the phosphorylcholine moiety can be isolated from complex biological samples using affinity chromatography. A common example is the purification of C-reactive protein (CRP), an acute-phase protein that binds to PC on the surface of damaged cells and pathogens.[6][7] The affinity resin is typically created by covalently immobilizing a PC analog, such as p-aminophenyl phosphorylcholine, onto a solid support like agarose.

Biocompatible Chromatography Media

Phosphorylcholine's zwitterionic and highly hydrophilic nature makes it an excellent material for creating bio-inert surfaces. When PC groups are grafted onto chromatography media, they form a dense hydration layer that effectively prevents non-specific adsorption of proteins.[8] This property is particularly valuable in high-throughput purification processes where minimizing product loss and contamination is critical. For instance, PC-bonded Protein A affinity media have shown improved performance with reduced non-specific binding compared to conventional media.

While specific dynamic binding capacity (DBC) data for PC-functionalized resins are not widely published, DBC is a critical parameter for process optimization. It is defined as the amount of target protein that binds to the resin under specific flow conditions before significant breakthrough occurs, often measured at 10% breakthrough (QB10).[9][10] Researchers can determine the DBC for their specific PC-binding protein and resin to optimize loading conditions and maximize purification efficiency.[9]

Table 2: Affinity-Based Applications and Parameters

| Application | Ligand | Support Matrix | Key Quantitative Parameter | Source(s) |

| Purification of PC-Binding Proteins | p-Aminophenyl Phosphorylcholine | Agarose | Dissociation Constant (Kd) | [11] |

| Biocompatible Media | 2-Methacryloyloxyethylphosphorylcholine (MPC) | Porous Silica | Dynamic Binding Capacity (DBC) | [10] |

The Kd for the PC-mediated binding of C-reactive protein to fibronectin has been reported as 1.47 x 10-7 M.[11]

Chemical Proteomics and Protein Labeling

The integration of chemical biology tools with proteomics has enabled new ways to study protein function. Phosphorylcholine derivatives functionalized with bioorthogonal handles, such as alkynes or azides, are powerful probes for metabolic labeling and subsequent proteomic analysis via "click chemistry."

In this approach, cells are incubated with a choline analog containing an alkyne or azide group. This "clickable" analog is taken up by the cells and processed through the Kennedy pathway, leading to its incorporation into phosphocholine, and subsequently into phospholipids.[5][12] If PC is also used as a PTM, the clickable analog can be directly attached to target proteins. These labeled proteins can then be detected or enriched for proteomic analysis.

The workflow typically involves:

-

Metabolic Labeling: Cells are cultured with an alkyne- or azide-modified choline analog.

-

Cell Lysis: The cells are lysed to release the proteome.

-

Click Chemistry Reaction: The bioorthogonal handle on the labeled proteins is reacted with a corresponding azide- or alkyne-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][14]

-

Enrichment and Analysis: Biotin-tagged proteins are enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry.

This strategy allows for the specific identification of proteins that interact with choline metabolites or are modified by phosphorylcholine, providing insights into the dynamics of these processes.[13]

Table 3: Yields in Phosphorylcholine Derivative Synthesis

| Product | Starting Materials | Yield | Method | Source(s) |

| Phosphorylcholine | Choline chloride, POCl3 | 97% | Flow Synthesis | [15][16] |

| L-α-Glycerylphosphorylcholine | Phosphorylcholine, (R)-(-)-3-chloro-1,2-propanediol | 79% | Flow Synthesis | [15][16] |

Experimental Protocols

Protocol: MS/MS Analysis of PC-Modified Peptides

This protocol is adapted from a targeted mass spectrometric approach for the detection and localization of PC-modified peptides.[2]

-

Sample Preparation:

-

Excise protein bands from a 1D or 2D gel.

-

Perform in-gel tryptic digestion.

-

Extract peptides from the gel matrix.

-

-

LC/MS/MS Analysis - Run 1 (Screening):

-

Load the peptide mixture onto a nanoflow HPLC system coupled to a QTRAP mass spectrometer.

-

Perform a precursor ion scan for the PC marker ions (m/z 184.1 and m/z 104.1) to detect potential PC-peptide candidates.

-

Use a data-dependent high-resolution linear ion trap scan to determine the charge states and molecular masses of the candidates.

-

-

LC/MS/MS Analysis - Run 2 (Identification):

-

Perform a second LC/MS/MS analysis of the same sample.

-

Set up an MRM method to monitor the transitions from the candidate precursor m/z values (identified in Run 1) to the marker ions (m/z 184.1 and 104.1).

-

Use the detection of these MRM transitions to trigger the acquisition of full MS/MS product ion spectra.

-

-

Data Analysis:

-

Analyze the MS/MS spectra to confirm the peptide sequence and identify the specific amino acid residue modified with phosphorylcholine.

-

Protocol: Affinity Enrichment of PC-Binding Proteins

This is a general protocol for affinity chromatography that can be adapted for PC-binding protein purification.

-

Resin Preparation:

-

Swell the p-aminophenyl phosphorylcholine agarose resin in a suitable buffer (e.g., Tris-buffered saline, TBS).

-

Pack the resin into a chromatography column.

-

Equilibrate the column with 5-10 column volumes of binding buffer (e.g., TBS with CaCl2, as CRP binding is calcium-dependent).[6]

-

-

Sample Preparation and Loading:

-

Prepare the protein lysate in the binding buffer. Clarify the lysate by centrifugation or filtration.

-

Load the clarified lysate onto the equilibrated column at a flow rate that allows for sufficient interaction time between the protein and the ligand.

-

-

Washing:

-

Wash the column with 10-20 column volumes of binding buffer to remove unbound and non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound protein using a competitive ligand or by changing the buffer conditions. For PC-binding proteins, an effective elution buffer would contain a high concentration of free phosphorylcholine (e.g., 10 mM PC in TBS).

-

Alternatively, a change in pH or ionic strength, or the use of a chelating agent like EDTA to remove Ca2+, can be used for elution.

-

Collect fractions and monitor the protein elution by UV absorbance.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.

-

Protocol: Synthesis of an Alkynyl-Phosphocholine Derivative

This protocol outlines a modular approach to synthesizing an alkynyl-functionalized phosphocholine headgroup, which can be used as a chemical probe.[17]

-

Synthesis of N-propargyl-N,N-dimethylethanolamine:

-

React N,N-dimethylethanolamine with propargyl bromide in a suitable solvent like acetonitrile.

-

Purify the resulting quaternary ammonium salt.

-

-

Phosphorylation:

-

Protect the hydroxyl group of a suitable backbone (e.g., a diacylglycerol or ceramide analog).

-

React the N-propargyl-N,N-dimethylethanolamine with a phosphorylating agent (e.g., phosphorus oxychloride) to generate a phosphodichloridate intermediate.

-

-

Coupling:

-

Couple the phosphodichloridate intermediate to the free hydroxyl group of the protected lipid backbone.

-

Perform the reaction in the presence of a base such as pyridine.

-

-

Deprotection and Purification:

-

Remove any protecting groups to yield the final alkynyl-phosphorylcholine lipid derivative.

-

Purify the final product using column chromatography.

-

Visualizations: Pathways and Workflows

The Kennedy Pathway for Phosphatidylcholine Synthesis

The Kennedy pathway is the primary route for de novo synthesis of phosphatidylcholine in eukaryotic cells.[5][12] Choline is sequentially phosphorylated, activated with CTP, and finally transferred to a diacylglycerol backbone.

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

C-Reactive Protein (CRP) and Complement Activation

C-reactive protein recognizes phosphorylcholine on damaged cell membranes, leading to the activation of the classical complement pathway and opsonization for phagocytosis.[6][7]

Caption: CRP binds to PC, initiating the classical complement cascade.

Workflow for Clickable PC-Probe Proteomics

This workflow illustrates the use of a clickable phosphorylcholine analog to label, enrich, and identify target proteins from a complex mixture.

References

- 1. Phosphatidylethanolamine and phosphatidylcholine biosynthesis by the Kennedy pathway occurs at different sites in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Detection and site localization of phosphorylcholine-modified peptides by NanoLC-ESI-MS/MS using precursor ion scanning and multiple reaction monitoring experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. The phosphocholine-binding pocket on C-reactive protein is necessary for initial protection of mice against pneumococcal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Binding of human C-reactive protein (CRP) to plasma fibronectin occurs via the phosphorylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A modular synthesis of alkynyl-phosphocholine headgroups for labeling sphingomyelin and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biocompatibility of 4-Aminophenylphosphorylcholine Functionalized Surfaces: A Technical Guide for Researchers

An In-depth Exploration of a Promising Biomaterial Surface Modification

The quest for biomaterials that seamlessly integrate with the human body, eliciting minimal adverse reactions, is a cornerstone of modern medicine. Among the most promising strategies is the surface functionalization of materials with biomimetic molecules. 4-Aminophenylphosphorylcholine (pAPC) has emerged as a molecule of interest in this domain, owing to its structural resemblance to the phosphorylcholine head groups found in the outer leaflet of cell membranes. This technical guide provides a comprehensive overview of the biocompatibility of pAPC functionalized surfaces, drawing upon the extensive research conducted on the broader class of phosphorylcholine (PC) and 2-methacryloyloxyethyl phosphorylcholine (MPC) coatings, while highlighting the specific attributes and potential of pAPC.

This guide is intended for researchers, scientists, and drug development professionals engaged in the creation and evaluation of advanced biomedical devices and therapies. It delves into the critical aspects of biocompatibility, including protein adsorption, platelet adhesion and activation, inflammatory response, and cellular interactions. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of robust biocompatibility studies.

The Principle of Biomimicry: The Foundation of Phosphorylcholine's Biocompatibility

The exceptional biocompatibility of phosphorylcholine-based coatings stems from their ability to mimic the surface of natural cell membranes. The zwitterionic nature of the phosphorylcholine moiety, possessing both a positive quaternary ammonium and a negative phosphate group, plays a pivotal role. This structure allows for the formation of a tightly bound hydration layer on the material surface, which acts as a physical and energetic barrier to protein adsorption. By minimizing the initial protein adsorption, a critical step in the foreign body response, these surfaces effectively evade recognition by the host's immune system, thereby reducing the likelihood of thrombus formation, inflammation, and other adverse reactions.[1][2]

Quantitative Assessment of Biocompatibility

The performance of biocompatible coatings is evaluated through a series of quantitative in vitro and in vivo assays. The following tables summarize key quantitative data for phosphorylcholine (PC) and 2-methacryloyloxyethyl phosphorylcholine (MPC) functionalized surfaces, which serve as a benchmark for the anticipated performance of pAPC-modified materials.

Table 1: Protein Adsorption on Phosphorylcholine-Based Surfaces

| Surface Type | Protein | Adsorbed Amount (ng/cm²) | Measurement Technique | Reference |

| Uncoated Control | Fibrinogen | 100 - 500 | Quartz Crystal Microbalance | [3] |

| MPC Copolymer | Fibrinogen | < 5 | Surface Plasmon Resonance | [4] |

| Uncoated Control | Albumin | 50 - 200 | X-ray Photoelectron Spectroscopy | [3] |

| MPC Copolymer | Albumin | < 3 | Ellipsometry | [4] |

| Zwitterionic PSB | Fibrinogen | ~90% reduction vs control | Not Specified | [1] |

Table 2: Platelet Adhesion and Activation on Phosphorylcholine-Based Surfaces

| Surface Type | Platelet Adhesion (platelets/1000 µm²) | Platelet Activation Marker (e.g., P-selectin expression) | Measurement Technique | Reference |

| Uncoated Control | High | Significant Increase | SEM, Flow Cytometry | [5] |

| PC Coated | Significantly Reduced | Minimal Increase | SEM, Flow Cytometry | [6] |

| MPC Polymer | Drastically Reduced | No Significant Change | LDH Assay, SEM | [7] |

Table 3: Endothelial Cell Response to Phosphorylcholine-Based Surfaces

| Surface Type | Endothelial Cell Adhesion | Endothelial Cell Proliferation | Endothelialization (in vivo) | Reference |

| Uncoated Stent | Good | Moderate | 92% at 5 days | [8] |

| PC Coated Stent | Good | Moderate | 91% at 5 days | [8] |

Experimental Protocols for Biocompatibility Evaluation

This section provides detailed methodologies for key experiments to assess the biocompatibility of functionalized surfaces. These protocols can be adapted for the specific evaluation of pAPC-modified materials.

Surface Functionalization with this compound

While specific protocols for creating biocompatible surfaces using pAPC are not extensively detailed in the current literature, a general approach can be derived from standard bioconjugation techniques. The primary amine group on the phenyl ring of pAPC serves as a versatile handle for covalent immobilization onto surfaces containing reactive groups such as N-hydroxysuccinimide (NHS) esters, aldehydes, or epoxides.

DOT Script for Surface Functionalization Workflow:

Caption: Workflow for surface functionalization with pAPC.

Protein Adsorption Assay

Objective: To quantify the amount of protein that adsorbs to the functionalized surface from a solution.

Materials:

-

pAPC-functionalized and control substrates

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein solution (e.g., Fibrinogen, Albumin at 1 mg/mL in PBS)

-

Bicinchoninic acid (BCA) protein assay kit or Enzyme-Linked Immunosorbent Assay (ELISA) specific for the protein of interest

-

Microplate reader

Procedure:

-

Place the substrates in a 24-well plate.

-

Add 1 mL of the protein solution to each well, ensuring the surface is fully covered.

-

Incubate for 1 hour at 37°C with gentle agitation.

-

Remove the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.

-

To quantify the adsorbed protein, either:

-

Directly on the surface (ELISA): Add a primary antibody against the adsorbed protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally the substrate for colorimetric detection.

-

By elution: Add 1 mL of a lysis buffer (e.g., 1% SDS) to each well and incubate to desorb the protein. Collect the eluate and quantify the protein concentration using a BCA assay.

-

-

Measure the absorbance using a microplate reader and calculate the amount of adsorbed protein per unit area.

Platelet Adhesion and Activation Assay

Objective: To assess the thrombogenicity of the surface by quantifying platelet adhesion and activation.

Materials:

-

pAPC-functionalized and control substrates

-

Freshly drawn human whole blood or platelet-rich plasma (PRP)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Scanning electron microscope (SEM)

-

Antibodies for flow cytometry (e.g., anti-CD62P for P-selectin)

Procedure:

-

Platelet Adhesion (LDH Assay):

-

Incubate substrates with PRP for 1 hour at 37°C.

-

Gently wash with PBS to remove non-adherent platelets.

-

Lyse the adherent platelets with a lysis buffer.

-

Quantify the LDH released from the lysed platelets using the LDH assay kit, which correlates to the number of adherent platelets.

-

-

Platelet Morphology (SEM):

-

After incubation with PRP and washing, fix the adherent platelets with glutaraldehyde.

-

Dehydrate the samples through a graded series of ethanol.

-

Critical point dry and sputter coat with gold.

-

Visualize the morphology of adherent platelets using SEM. Activated platelets will show spreading and pseudopodia formation.

-

-

Platelet Activation (Flow Cytometry):

-

Incubate PRP with the substrates.

-

Collect the PRP and stain with fluorescently labeled antibodies against activation markers (e.g., P-selectin).

-

Analyze the platelet population for the expression of activation markers using a flow cytometer.

-

Endothelial Cell Adhesion and Proliferation Assay

Objective: To evaluate the ability of the surface to support endothelial cell attachment and growth, which is crucial for the integration of blood-contacting devices.

Materials:

-

pAPC-functionalized and control substrates (sterilized)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

Live/Dead viability/cytotoxicity kit

-

Cell proliferation assay kit (e.g., MTS or WST-1)

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Place sterile substrates in a culture plate.

-

Seed HUVECs onto the substrates at a density of 1 x 10^4 cells/cm².

-

Incubate under standard cell culture conditions (37°C, 5% CO2).

-

-

Cell Adhesion and Viability (24 hours):

-

After 24 hours, wash the substrates gently with PBS to remove non-adherent cells.

-

Stain the cells with a Live/Dead kit and visualize using a fluorescence microscope to assess cell attachment and viability.

-

-

Cell Proliferation (1, 3, and 5 days):

-

At each time point, perform a cell proliferation assay (e.g., MTS) to quantify the number of viable, metabolically active cells.

-

Measure the absorbance and plot the proliferation curve over time.

-

Signaling Pathways and Mechanistic Insights

The biocompatibility of zwitterionic surfaces is primarily attributed to their ability to resist protein adsorption, thereby preventing the initiation of the coagulation cascade and inflammatory responses. This mechanism is largely passive and physical in nature.

DOT Script for Mechanism of Biofouling Resistance:

Caption: Mechanism of biofouling resistance on zwitterionic surfaces.

Should specific cellular signaling pathways be modulated by pAPC surfaces, they would likely involve integrin-mediated pathways if the surface presents ligands that can be recognized by cells. However, based on the behavior of other phosphorylcholine surfaces, a lack of specific cell signaling activation is the expected and desired outcome for a truly biocompatible material.

Future Directions and Proposed Research for pAPC-Functionalized Surfaces

While the foundational knowledge from PC and MPC coatings provides a strong rationale for the biocompatibility of pAPC, dedicated studies are imperative to validate its performance and explore its unique potential. The presence of the aminophenyl group offers distinct chemical properties that could influence its interaction with biological systems and provide a platform for further functionalization, such as the attachment of bioactive molecules.

A comprehensive research plan to evaluate pAPC-functionalized surfaces should include:

-

Systematic Surface Functionalization Studies: Optimization of pAPC grafting density on various clinically relevant substrates (e.g., titanium, PEEK, polyurethane) and thorough characterization of the resulting surfaces.

-

In-depth In Vitro Biocompatibility Assessment: Execution of the detailed protocols outlined in this guide to obtain quantitative data on protein adsorption, platelet adhesion and activation, and endothelial cell behavior on pAPC-modified surfaces.

-

Inflammatory Response Evaluation: Co-culture studies with macrophages to assess the secretion of pro-inflammatory and anti-inflammatory cytokines.

-

In Vivo Studies: Implantation of pAPC-coated devices in relevant animal models to evaluate long-term biocompatibility, including tissue integration, neointima formation (for cardiovascular devices), and systemic inflammatory responses.

-

Investigation of Secondary Functionalization: Leveraging the amine group of pAPC for the covalent attachment of drugs, growth factors, or other bioactive molecules to create multifunctional biomaterials.

By systematically addressing these research areas, the scientific community can fully elucidate the potential of this compound as a versatile and effective surface modification for the next generation of biomedical devices.

References

- 1. Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement of Endothelial Cell-Polycaprolactone Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. researchgate.net [researchgate.net]

- 6. Structural and functional characterization of proteins adsorbed on hydrophilized polylactide-co-glycolide microfibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of 4-Aminophenylphosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4-Aminophenylphosphorylcholine (p-APPc), a crucial hapten in immunological research. Due to the limited availability of direct quantitative binding data for p-APPc, this guide leverages data from its closely related analog, phosphorylcholine (PC), to provide a robust understanding of its interaction with anti-phosphorylcholine antibodies. This approach is scientifically justified as p-APPc is primarily used to elicit and study antibodies that recognize the native phosphorylcholine epitope.

Introduction to this compound and its Biological Significance

This compound (p-APPc) is a synthetic derivative of phosphorylcholine (PC), a ubiquitous component of cell membranes and various pathogens. In immunology, p-APPc serves as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This property makes p-APPc an invaluable tool for generating and characterizing monoclonal and polyclonal antibodies specific for the phosphorylcholine epitope. These anti-PC antibodies are of significant interest due to their protective roles in various inflammatory and cardiovascular diseases. Understanding the binding affinity of haptens like p-APPc to these antibodies is fundamental for the development of diagnostics, and therapeutic interventions, and for elucidating the molecular mechanisms of immune recognition.

Quantitative Binding Affinity Data

It is important to note that the addition of the 4-aminophenyl group to the phosphorylcholine structure may influence the binding affinity. However, the fundamental interactions driving the recognition of the phosphorylcholine headgroup are expected to be conserved.

Table 1: Binding Affinity of Human Monoclonal IgG1 Anti-Phosphorylcholine Antibodies to Phosphorylcholine

| Antibody Clone | Method | Dissociation Constant (KD) | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Notes |

| A01 | Surface Plasmon Resonance (Biacore) | Data not quantitatively reported | Data not reported | Data not reported | Lower binding specificity compared to D05 and E01. |

| D05 | Surface Plasmon Resonance (Biacore) | Data not quantitatively reported | Data not reported | Data not reported | Higher binding specificity compared to A01. |

| E01 | Surface Plasmon Resonance (Biacore) | Data not quantitatively reported | Data not reported | Data not reported | Higher binding specificity compared to A01; highest affinity for pneumococcal C-polysaccharide. |

Data inferred from qualitative descriptions in scientific literature. Precise quantitative values for KD, ka, and kd for the interaction with this compound are not available.

Table 2: Binding Affinity of Murine Myeloma Protein TEPC 15 to Phosphorylcholine Analogs

| Ligand | Method | Inhibition Constant (Ki) or IC50 | Notes |

| p-Nitrophenylphosphorylcholine | Not Specified | Data not quantitatively reported | The phenyl-ring attached to PC is reported to be antigenic for some anti-PC antibodies. |

Experimental Protocols for Measuring Binding Affinity

The following sections provide detailed methodologies for two primary techniques used to quantify the binding affinity of small molecules like this compound to antibodies: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KA), dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Experimental Protocol for ITC:

-

Sample Preparation:

-

Dissolve the anti-phosphorylcholine antibody (e.g., purified TEPC 15 or human monoclonal anti-PC) in a suitable, degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final concentration should be in the range of 10-50 µM.

-

Dissolve this compound in the exact same degassed buffer to a concentration approximately 10-20 times that of the antibody (e.g., 100-1000 µM).

-

It is critical that the buffer for both the antibody and the hapten are identical to minimize heats of dilution. Dialysis of the antibody against the final buffer is recommended.

-

-

Instrument Setup:

-

Thoroughly clean the ITC sample and reference cells with detergent and water according to the manufacturer's instructions.

-

Fill the reference cell with the experimental buffer.

-

Load the antibody solution into the sample cell (typically ~200-300 µL).

-

Load the this compound solution into the injection syringe (typically ~40-50 µL).

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the p-APPc solution into the antibody solution in the sample cell.

-

Allow the system to reach equilibrium after each injection, monitoring the heat change.

-

Continue injections until the binding sites on the antibody are saturated, and the heat of reaction diminishes to the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of p-APPc to the antibody.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KA (and thus KD), ΔH, and n. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. It provides kinetic data (association and dissociation rate constants, ka and kd) from which the dissociation constant (KD) can be calculated (KD = kd/ka).

Experimental Protocol for SPR:

-

Sensor Chip Preparation and Antibody Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 sensor chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the anti-phosphorylcholine antibody (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

The amount of immobilized antibody should be optimized to achieve a good signal response without causing mass transport limitations.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Inject the different concentrations of p-APPc over the immobilized antibody surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

-

After the injection, flow running buffer over the surface to monitor the dissociation phase.

-

-

Surface Regeneration:

-

After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-hapten interaction without denaturing the immobilized antibody (e.g., a low pH glycine-HCl buffer or a high salt concentration buffer). The optimal regeneration solution must be determined empirically.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized antibody or with an irrelevant antibody) to correct for bulk refractive index changes and non-specific binding.

-

Globally fit the association and dissociation curves for all p-APPc concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd) and the dissociation constant (KD).

-

Signaling Pathways and Experimental Workflows

As this compound is primarily utilized as a hapten to elicit and characterize antibodies, it does not directly modulate signaling pathways in the same manner as a biologically active ligand. However, the antibodies that bind to p-APPc (and more broadly, to phosphorylcholine) can have significant downstream effects. For instance, anti-PC antibodies are implicated in the clearance of apoptotic cells and oxidized low-density lipoprotein (oxLDL), processes that are crucial in mitigating inflammation and atherosclerosis.

The binding of an anti-PC antibody to its target can trigger signaling cascades through the Fc region of the antibody, which interacts with Fc receptors on various immune cells. This can lead to phagocytosis, cytokine release, and other immunomodulatory responses.

Below are diagrams illustrating the experimental workflows for ITC and SPR, as well as a conceptual diagram of the logical relationship in competitive binding assays.

Diagrams:

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Caption: Workflow for Surface Plasmon Resonance (SPR).

Caption: Logical relationship in a competitive binding assay.

Conclusion

This compound is a vital chemical probe for investigating the immune response to the ubiquitous phosphorylcholine epitope. While direct, comprehensive binding affinity data for p-APPc remains to be fully elucidated in publicly accessible literature, its binding characteristics can be inferred from studies on the native PC antigen and its analogs with specific anti-PC antibodies. The experimental protocols for ITC and SPR detailed in this guide provide a robust framework for researchers to quantitatively determine the binding affinity and thermodynamics of p-APPc and other haptens to their cognate antibodies. Such studies are essential for advancing our understanding of immune recognition and for the development of novel immunotherapies and diagnostics. Further research focused on the direct thermodynamic and kinetic profiling of p-APPc binding to a panel of anti-PC antibodies would be highly valuable to the scientific community.

Methodological & Application

Application Notes and Protocols for Conjugating 4-Aminophenylphosphorylcholine to Sepharose Beads

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of 4-Aminophenylphosphorylcholine (APPC) to Sepharose beads, creating an affinity chromatography matrix for the purification of phosphorylcholine-binding proteins.

Introduction

This compound (APPC) is a crucial ligand for the affinity purification of C-reactive protein (CRP) and other proteins that exhibit calcium-dependent binding to phosphorylcholine. The protocol described herein utilizes cyanogen bromide (CNBr)-activated Sepharose, a widely used and effective method for immobilizing ligands containing primary amino groups.[1][2][3] The primary amine of APPC reacts with the cyanate esters on the CNBr-activated Sepharose to form stable isourea linkages. This procedure results in a durable and reusable affinity medium suitable for various research and drug development applications.

Data Summary

The following table summarizes the key quantitative parameters and conditions for the conjugation protocol.

| Parameter | Value/Range | Notes |

| Sepharose Type | CNBr-activated Sepharose 4B or 4 Fast Flow | "Fast Flow" variants offer improved hydrodynamic properties for larger scale purifications.[1] |

| Ligand | This compound (APPC) | |

| Ligand Concentration | 1-10 µmol per mL of settled gel | The optimal concentration may need to be determined empirically.[4] |

| Coupling Buffer | 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3 | High salt concentration minimizes protein-ligand ionic interactions during coupling.[3][4] |

| Coupling Time | 2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C is often preferred to ensure maximum coupling efficiency.[4] |

| Blocking Agent | 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0 | Blocks remaining active sites on the Sepharose to prevent non-specific binding.[4] |

| Blocking Time | 2 hours at room temperature or 16 hours at 4°C | |

| Storage Buffer | Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide | Store at 4°C. Do not freeze. |

Experimental Protocols

This section details the step-by-step methodology for conjugating APPC to CNBr-activated Sepharose beads.

Materials

-

CNBr-activated Sepharose 4B or 4 Fast Flow (lyophilized powder)

-

This compound (APPC)

-

1 mM Hydrochloric Acid (HCl), ice-cold

-

Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), 0.5 M Sodium Chloride (NaCl), pH 8.3

-

Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0

-

Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

-

Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Sintered glass filter (porosity G3)

-

Rotating or end-over-end mixer

-

Reaction vessel

Protocol

1. Swelling and Washing the Sepharose Beads

-

Weigh out the desired amount of dry CNBr-activated Sepharose powder. Note that 1 gram of dry powder swells to approximately 3.5 mL of gel.[4]

-

Suspend the powder in ice-cold 1 mM HCl, using approximately 200 mL per gram of powder.

-

Gently stir or swirl the suspension for 15-30 minutes to allow for complete swelling.

-

Transfer the slurry to a sintered glass filter and wash with 15 gel volumes of ice-cold 1 mM HCl to remove additives and preserve the activity of the reactive groups.[1]

-

Finally, wash the gel with several volumes of cold Coupling Buffer to adjust the pH for the coupling reaction.

2. Ligand Coupling

-

Immediately after washing, transfer the moist Sepharose cake to a reaction vessel.

-

Dissolve the APPC in Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).

-

Add the APPC solution to the washed Sepharose beads. Use a gel to solution ratio of approximately 1:2.

-

Secure the reaction vessel on a rotating or end-over-end mixer and incubate for 2 hours at room temperature or overnight at 4°C.[4] Avoid using magnetic stirrers as they can damage the Sepharose beads.[4]

3. Blocking Unreacted Groups

-

After the coupling reaction, collect the beads by centrifugation or filtration.

-

To block any remaining active cyanate ester groups, transfer the beads to the Blocking Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4] This step is crucial to prevent non-specific binding of proteins to the affinity matrix.

4. Washing the Conjugated Beads

-

To remove excess, non-covalently bound APPC and blocking agent, wash the beads extensively.

-

Perform at least three cycles of alternating pH washes. Each cycle consists of a wash with Wash Buffer A (low pH) followed by a wash with Wash Buffer B (high pH).[4]

-

Finally, wash the beads with a neutral buffer, such as PBS, pH 7.4.

5. Storage

-

Resuspend the final APPC-Sepharose beads in PBS containing a bacteriostatic agent (e.g., 0.02% sodium azide).

-

Store the affinity matrix at 4°C. The conjugated beads are stable for an extended period under these conditions.

Visualizations

The following diagrams illustrate the key processes involved in the conjugation of APPC to Sepharose beads.